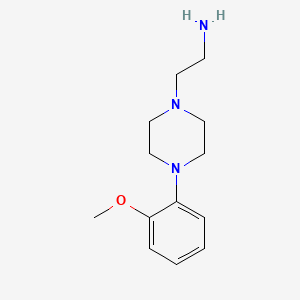

2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine

Übersicht

Beschreibung

“2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine” is a chemical compound with the CAS Number: 40255-48-9 and a linear formula of C13H21N3O . It has a molecular weight of 235.33 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21N3O/c1-17-13-5-3-2-4-12(13)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3 . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

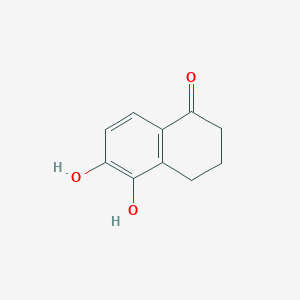

Synthesis of Chromanones : Ethanamines like 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine have been used in the synthesis of 2-alkylamino-3,3-dialkylchroman-4-ols and corresponding chromanones. These compounds have potential applications in organic and medicinal chemistry due to their unique structural features (Dean, Varma, & Varma, 1982).

Antipsychotic Potential : A derivative of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine exhibited significant antipsychotic activity in behavioral models, highlighting its potential use in developing new treatments for psychiatric disorders (Bhosale et al., 2014).

Antimicrobial Studies : Compounds derived from 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine demonstrated notable antibacterial and antifungal activities, suggesting their usefulness in addressing various infections (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anticancer Activity : Certain derivatives of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine displayed good anticancer activity against various cancer cell lines, indicating their potential in cancer therapy (Kumar, Kumar, Roy, & Sondhi, 2013).

HIV-1 Attachment Inhibition : Piperazine derivatives, including those related to 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine, have been identified as potent inhibitors of HIV-1 attachment, offering a pathway for new HIV treatments (Wang et al., 2009).

PPARpan Agonist Synthesis : A potent PPARpan agonist was synthesized using a derivative of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine, showing potential applications in metabolic disorders (Guo et al., 2006).

Wirkmechanismus

Target of Action

The primary target of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine is the alpha1-adrenergic receptor (α1-AR) . The α1-AR is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes, namely α1A-, α1B- and α1D-ARs . These receptors are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound acts as a ligand for the α1-AR . It binds to the receptor, leading to a series of biochemical reactions. The binding data, in silico docking simulations, and molecular dynamics (MD) simulations have been used to analyze the interaction between the compound and its target .

Biochemical Pathways

The primary function of α1-AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have been studied . The results of these studies have identified promising lead compounds .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the α1-AR . The compound’s affinity for the α1-AR ranges from 22 nM to 250 nM .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-17-13-5-3-2-4-12(13)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVVQPVEUGLAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439294 | |

| Record name | 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine | |

CAS RN |

40255-48-9 | |

| Record name | 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

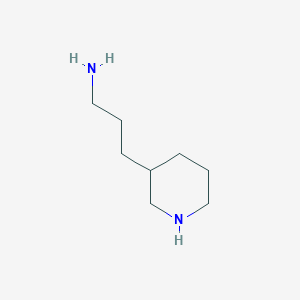

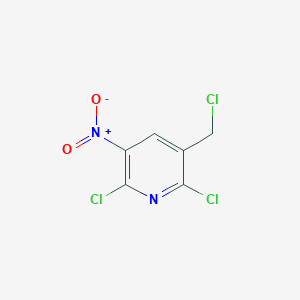

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol](/img/structure/B1626818.png)